The compound 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline is a complex organic molecule characterized by the presence of multiple fluorine atoms and a phenoxy group. Its molecular formula is , and it has a molecular weight of approximately 303.20 g/mol. The structure features a methylaniline moiety substituted with various fluorinated groups, which significantly influence its chemical behavior and biological activity.
The synthesis of this compound typically involves several steps:
These methods can be optimized for industrial production, focusing on yield and purity.
Due to its unique structure, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline has potential applications in various fields:
Interaction studies involving this compound could focus on its reactivity with biological macromolecules or other small molecules. Investigating how it interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Additionally, understanding its environmental interactions is crucial for assessing its safety and efficacy in agricultural applications.
Several compounds share structural similarities with 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline | Bromine substitution | Enhanced reactivity due to bromine's leaving group ability |
| 4-Bromo-3-(trifluoromethyl)aniline | Lacks phenoxy group | Simpler structure but similar halogenation pattern |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | Bromide instead of amine | Different functional groups but similar halogenation |
| 5-Fluoro-2-(trifluoromethyl)aniline | Simplified structure | Focuses more on amino functionality without phenoxy substitution |
The uniqueness of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline lies in its specific combination of halogen atoms and the phenoxy group. This unique arrangement confers distinct chemical properties and reactivity patterns that are advantageous for specialized applications in pharmaceuticals and agrochemicals .